(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
CAS No.: 497060-09-0
Cat. No.: VC21506378
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497060-09-0 |
|---|---|
| Molecular Formula | C15H12N2O3S |
| Molecular Weight | 300.3g/mol |
| IUPAC Name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C15H12N2O3S/c1-7-3-8(2)12-11(4-7)20-6-9(13(12)18)5-10-14(19)17-15(21)16-10/h3-6H,1-2H3,(H2,16,17,19,21)/b10-5- |
| Standard InChI Key | IEPWWXLQPUVRHV-YHYXMXQVSA-N |
| Isomeric SMILES | CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C\3/C(=O)NC(=S)N3)C |
| SMILES | CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C |
Introduction
Chemical Properties
Molecular Structure and Basic Properties
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one presents a complex molecular structure combining several functional groups and heterocyclic systems. The compound has the following key chemical properties, which define its physical characteristics and potential reactivity:
| Property | Value |
|---|---|
| CAS Number | 497060-09-0 |
| Molecular Formula | C15H12N2O3S |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
The structure features a 5,7-dimethyl-4-oxo-4H-chromene moiety connected to a 2-sulfanylideneimidazolidin-4-one ring via a methylidene bridge with Z-configuration. This stereochemical designation indicates that the major substituents are positioned on the same side of the double bond, which significantly influences the three-dimensional arrangement of the molecule and its potential interactions with biological targets. The Z-configuration is particularly important for biological activity, as it positions functional groups in specific spatial orientations required for optimal binding to target proteins.
Structural Components and Functional Groups
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5,7-dimethyl-4-oxo-4H-chromene: This heterocyclic system contains a benzene ring fused with a pyran ring, featuring methyl substituents at positions 5 and 7, and a carbonyl group at position 4. The chromene core provides a relatively planar, rigid structure with potential for π-stacking interactions with aromatic amino acid residues in proteins. The methyl groups at positions 5 and 7 contribute hydrophobicity and may influence binding affinity through van der Waals interactions.
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Methylidene bridge: This double bond (-CH=) connects the chromene and imidazolidinone portions of the molecule. The Z-configuration of this bridge is critical for defining the three-dimensional structure of the compound, placing the chromene and imidazolidinone moieties in specific spatial orientations relative to each other. This configuration may be essential for optimal interaction with biological targets.
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2-sulfanylideneimidazolidin-4-one: This five-membered heterocyclic ring contains two nitrogen atoms, with carbonyl (C=O) and thione (C=S) groups at positions 4 and 2, respectively. These functional groups can serve as hydrogen bond acceptors and donors, facilitating interactions with proteins and other biological macromolecules. The imidazolidinone ring provides additional sites for potential modification to optimize biological activity.
The presence of multiple functional groups, including the chromene oxygen, carbonyl groups, thione group, and nitrogen atoms in the imidazolidinone ring, creates a molecule with complex electronic distribution and multiple potential interaction sites with biological targets. These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and biological activities.
Physical Properties and Characteristics
The physical properties of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one are important for understanding its behavior in various environments and formulations. Based on its structural features and related compounds, several physical characteristics can be inferred:
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Appearance: The compound is likely a solid at room temperature, possibly appearing as a crystalline powder with a characteristic color due to its extended conjugated system .
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Solubility: Given its molecular structure with both polar functional groups (carbonyl, thione) and hydrophobic regions (chromene, methyl groups), the compound likely has limited solubility in water but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohols .
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Stability: The compound contains several functional groups that may be susceptible to various degradation pathways, including oxidation, hydrolysis, or photodegradation. Proper storage conditions, including protection from light, moisture, and heat, would be recommended to maintain stability .
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Spectroscopic Properties: The extended conjugated system in the molecule would likely result in characteristic UV-visible absorption spectra, which could be useful for identification and quantification. The presence of various functional groups would also give rise to characteristic infrared absorption bands, including those for C=O stretching (approximately 1650-1700 cm⁻¹) and C=S stretching (approximately 1050-1200 cm⁻¹) .
These physical properties are important considerations for handling, formulation, and analytical characterization of the compound in research and potential pharmaceutical applications.
Synthesis Methods
Detailed Synthetic Procedures
Based on the synthesis of related compounds described in the literature, a potential synthetic route for (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one might involve the following steps:
Step 1: Synthesis of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde
This step could involve a Vilsmeier-Haack reaction using 2,4-dimethylresorcinol as the starting material, followed by cyclization to form the chromene core and formylation at the 3-position. The reaction conditions typically include:
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Reaction with POCl₃ in DMF to introduce the formyl group
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Cyclization under appropriate conditions to form the chromene ring
Step 2: Preparation of 2-sulfanylideneimidazolidin-4-one
This component could be synthesized from thiourea and appropriate reagents to introduce the carbonyl functionality:
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Reaction of thiourea with chloroethylacetate or similar reagents
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Cyclization to form the imidazolidinone ring
Step 3: Condensation Reaction
The final step would involve the condensation of the chromene-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one:
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Reaction in an appropriate solvent (e.g., ethanol) with heating
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Monitoring by TLC to track reaction progress
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Isolation and purification of the final product, with particular attention to obtaining the Z-isomer
A comparable synthetic procedure for related compounds, such as (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, involved heating the reaction mixture for approximately 8 hours, followed by cooling, pouring into ice-cold water, and recrystallization from ethanol to obtain the pure product .
Characterization and Confirmation of Structure
After synthesis, the structure and purity of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one would need to be confirmed using various analytical techniques:
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Spectroscopic Methods:
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¹H NMR spectroscopy to identify characteristic proton signals, including those from the methyl groups, aromatic protons, and the methylidene proton
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¹³C NMR spectroscopy to confirm carbon signals corresponding to carbonyl, thione, and other functional groups
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IR spectroscopy to identify characteristic absorption bands for functional groups such as C=O, C=S, and N-H
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Mass spectrometry to confirm the molecular weight and fragmentation pattern
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Confirmation of Z-configuration:
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NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography to confirm the stereochemistry around the methylidene double bond
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Comparison with spectral data of related compounds with known stereochemistry
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Purity Assessment:
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HPLC analysis to determine purity and detect potential impurities
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Elemental analysis to confirm the elemental composition matches the theoretical values
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These characterization methods are essential for establishing the structure, stereochemistry, and purity of the synthesized compound, which are critical for subsequent biological evaluation and structure-activity relationship studies .
Biological Activities
Structure-Activity Relationships
Various structural features of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can influence its biological activity. Based on studies of related compounds, several structure-activity relationships (SAR) can be inferred:
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Chromene Substitution Patterns:
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The presence of methyl groups at positions 5 and 7 of the chromene ring may enhance lipophilicity and influence binding affinity to target proteins
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Variations in these substituents (e.g., different alkyl groups, halogens, or other functional groups) could modulate potency and selectivity
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Configuration of the Methylidene Bridge:
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The Z-configuration appears to be important for biological activity, likely by positioning the chromene and imidazolidinone moieties in specific spatial orientations
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The E-isomer may exhibit different activity profiles due to altered three-dimensional structure
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Imidazolidinone Ring Modifications:
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Substitutions on the nitrogen atoms or modifications to the thione group could affect hydrogen bonding capabilities and interactions with target proteins
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Replacement of the thione with other functional groups might alter selectivity for different biological targets
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Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities and improved pharmacological profiles. Further studies involving systematic structural modifications and evaluation of biological activities would provide valuable insights into these relationships.
Comparison with Standard Anti-inflammatory Agents
When compared to standard anti-inflammatory drugs, (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one and its derivatives may exhibit different potency and selectivity profiles. Studies on related compounds suggest that while they generally show lower potency than established medications like Diclofenac Sodium, they may offer advantages in terms of selectivity or reduced side effects.
Table 1: Comparative Anti-inflammatory Activity Profile
| Compound Type | Inhibitory Activity | Relative Potency | Potential Advantages |
|---|---|---|---|
| (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one and derivatives | Moderate | Lower than standard NSAIDs | Potentially improved selectivity, novel mechanism of action |
| Standard NSAIDs (e.g., Diclofenac Sodium) | High | Reference standard | Well-established efficacy profile |
| COX-2 Selective Inhibitors | High, selective for COX-2 | Comparable to NSAIDs | Reduced gastrointestinal side effects |
This comparison highlights the potential value of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one as a lead compound for developing novel anti-inflammatory agents with distinct mechanisms of action that might address unmet medical needs or overcome limitations of existing therapies. Further research to elucidate the precise mechanisms of action and optimize the structure for enhanced potency would be valuable for advancing this compound toward potential therapeutic applications.
Future Research Directions
Optimization of Synthetic Methodologies
Future research on (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one should focus on optimizing synthetic methodologies to improve efficiency, yield, and stereoselectivity. Several promising directions for synthetic optimization include:
These advancements in synthetic methodology would facilitate further studies on the compound and its derivatives, enabling more extensive biological evaluation and potential commercial applications .
Expansion of Biological Activity Studies
Comprehensive evaluation of the biological activities of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is essential for understanding its potential therapeutic applications. Future research should focus on:
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Conducting broad-spectrum screening against various biological targets to identify additional activities beyond anti-inflammatory effects. This could include testing against kinases, enzymes involved in inflammatory pathways, and other therapeutic targets.
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Identifying specific molecular targets and elucidating mechanisms of action through:
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Binding studies with potential protein targets
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Enzyme inhibition assays
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Cellular signaling pathway analyses
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Computational modeling and docking studies
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Evaluating potential therapeutic applications in different disease models, including:
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In vitro studies using relevant cell lines
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Ex vivo tissue models
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In vivo studies in appropriate animal models of inflammation and related conditions
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Assessing pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for determining the compound's potential as a drug candidate.
This expanded understanding of the compound's biological properties would help determine its potential value in drug discovery and development, guiding further optimization efforts and potential clinical applications .
Development of Novel Derivatives
Based on the structure of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, future research could focus on developing novel derivatives with enhanced properties. Several promising directions include:
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Systematic modification of the chromene moiety:
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Varying the position and nature of substituents on the chromene ring
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Introducing additional functional groups to modulate electronic properties
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Exploring bioisosteric replacements for specific structural elements
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Modifications to the imidazolidinone ring:
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Substitution at nitrogen atoms to alter hydrogen bonding capabilities
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Replacement of the thione group with other functionalities
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Introduction of additional substituents to enhance binding to specific targets
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Exploration of prodrug approaches:
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Development of derivatives with improved solubility or bioavailability
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Design of targeted delivery systems to enhance selectivity
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Creation of formulations that optimize stability and pharmacokinetic properties
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Table 2: Potential Structural Modifications and Expected Effects
| Modification Site | Potential Changes | Expected Effects |
|---|---|---|
| Chromene ring | Variation of methyl positions, introduction of halogens, alkoxy groups | Altered lipophilicity, binding affinity, metabolic stability |
| Methylidene bridge | Constraints to ensure Z-configuration, additional substituents | Enhanced stereochemical stability, modified electronic properties |
| Imidazolidinone ring | N-substitution, thione replacement, additional functionalization | Changed hydrogen bonding pattern, selectivity for specific targets |
These structural modifications could lead to compounds with improved efficacy, selectivity, and pharmaceutical properties, potentially addressing limitations of the parent compound and expanding its therapeutic potential .
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